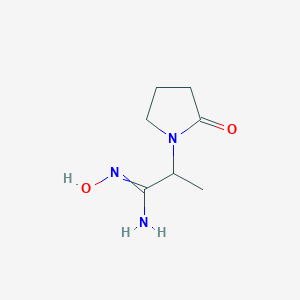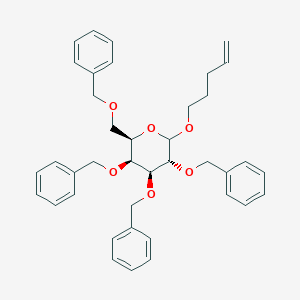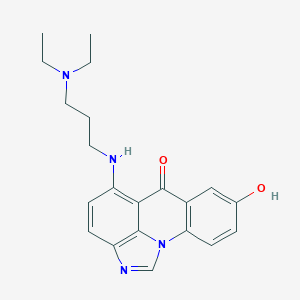![molecular formula C7H8Br2OS4 B161590 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one CAS No. 128258-75-3](/img/structure/B161590.png)
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one, also known as BBS, is a sulfur-containing compound that has been widely used in scientific research for its unique properties. BBS has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one is not fully understood. However, it is believed to act as a thiol-reactive agent, forming covalent bonds with cysteine residues in proteins. This can lead to the disruption of protein-protein interactions and the inhibition of enzymatic activity. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has also been shown to induce oxidative stress and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases and thioredoxin reductase. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has also been shown to induce oxidative stress and apoptosis in cancer cells. In addition, 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been shown to have anti-inflammatory properties, potentially through the inhibition of NF-κB signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one in lab experiments is its ability to selectively modify cysteine residues in proteins. This can be useful for studying protein-protein interactions and enzymatic activity. However, 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are many potential future directions for research involving 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one. One area of interest is the development of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one-based therapeutics for the treatment of cancer and inflammation. Another area of interest is the use of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one as a tool for studying protein-protein interactions and enzymatic activity. Additionally, there is potential for the development of new synthetic methods for 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one and related compounds.
Méthodes De Synthèse
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one can be synthesized through a multi-step process involving the reaction of 2-chloroethanethiol with sodium hydrosulfide, followed by the reaction of the resulting thiol with 1,2-dibromoethane. The final product is obtained by reacting the resulting bis(2-bromoethyl)thiol with carbon disulfide. The synthesis of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been widely used in scientific research for its unique properties. It has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been used as a tool for studying protein-protein interactions, as well as for investigating the role of sulfur-containing compounds in biological systems. It has also been used as a potential therapeutic agent for various diseases, including cancer and inflammation.
Propriétés
Numéro CAS |
128258-75-3 |
|---|---|
Nom du produit |
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one |
Formule moléculaire |
C7H8Br2OS4 |
Poids moléculaire |
396.2 g/mol |
Nom IUPAC |
4,5-bis(2-bromoethylsulfanyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C7H8Br2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 |
Clé InChI |
ODDAPRBXTHQCAF-UHFFFAOYSA-N |
SMILES |
C(CBr)SC1=C(SC(=O)S1)SCCBr |
SMILES canonique |
C(CBr)SC1=C(SC(=O)S1)SCCBr |
Synonymes |
4,5-Bis-(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



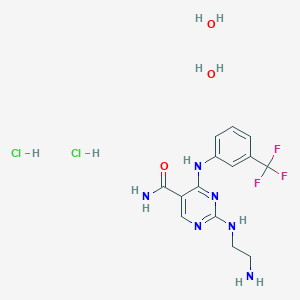
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
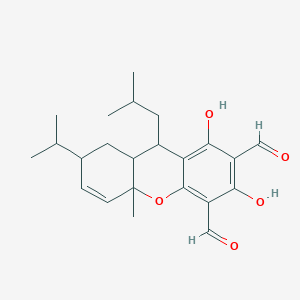
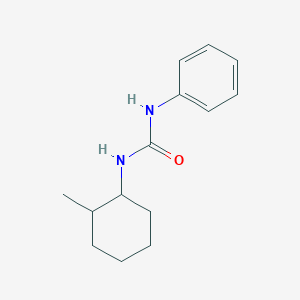
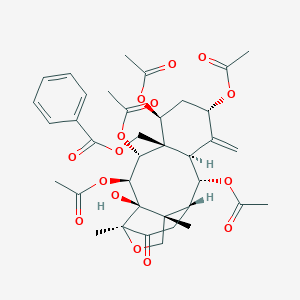
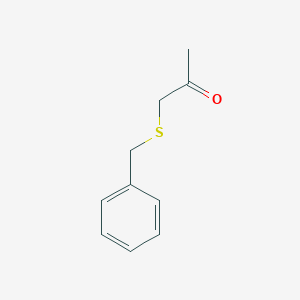
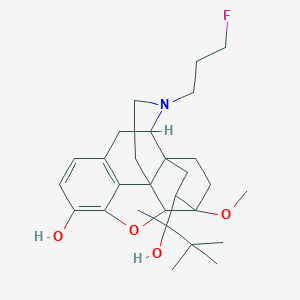
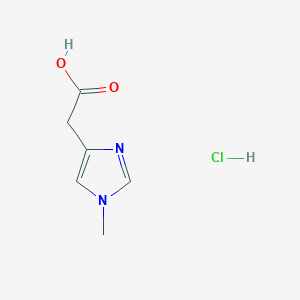
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
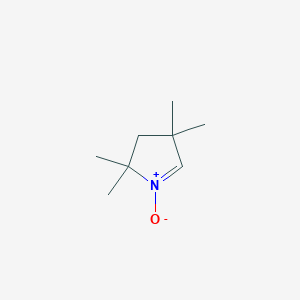
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
